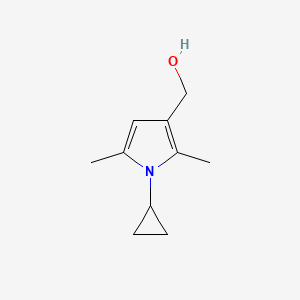
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反应分析
Types of Reactions
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce various functional groups onto the pyrrole ring .
科学研究应用
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is primarily used in proteomics research. It serves as a tool for studying protein interactions and functions . Its applications extend to:
Chemistry: Used as a reagent in organic synthesis.
Biology: Helps in studying protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The exact mechanism of action for (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is not well-documented. it is known to interact with proteins, potentially affecting their structure and function. The molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acetone: Contains an acetone group instead of methanol.
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)amine: Features an amine group instead of methanol.
Uniqueness
What sets (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol apart is its specific structure, which allows for unique interactions with proteins. This makes it particularly valuable in proteomics research .
生物活性
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is a pyrrole derivative with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of proteomics and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
- CAS Number : 926229-26-7
The precise mechanism of action for this compound remains under investigation. Preliminary findings suggest that it interacts with various proteins, potentially altering their structure and function. This interaction may influence several biological pathways, making it a candidate for further research in therapeutic applications.
Antimalarial Properties
Recent studies have highlighted the antimalarial potential of compounds structurally related to this compound. For instance, a study indicated that derivatives targeting dihydroorotate dehydrogenase (DHODH) showed significant efficacy against Plasmodium falciparum, demonstrating both blood and liver stage activity . These findings suggest that similar pyrrole derivatives might exhibit comparable antimalarial effects.
Proteomics Applications
In proteomics research, this compound serves as a crucial tool for studying protein-ligand interactions. It is used to probe the binding dynamics and functional roles of various proteins within cellular systems . The compound's unique structure allows it to engage with specific protein targets, facilitating insights into biochemical pathways and disease mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol | Similar to methanol | Investigated for similar protein interactions |
| (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acetone | Contains acetone group | Potentially different pharmacological profiles |
| (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)amine | Features an amine group | Explored for neuropharmacological effects |
Study 1: Antimalarial Efficacy
A clinical study evaluated a compound related to this compound against P. falciparum. The results indicated that the compound effectively inhibited parasite growth in vitro with an IC50 value below 0.03 μM against recombinant DHODH from P. falciparum and P. vivax . This suggests potential therapeutic applications in malaria prophylaxis.
Study 2: Protein Interaction Studies
In a separate study focusing on proteomics, this compound was utilized to investigate its binding affinity to various target proteins involved in metabolic pathways. The findings revealed significant alterations in protein conformation upon binding, indicating its role as a modulator in biochemical processes .
属性
IUPAC Name |
(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5,10,12H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHFQIWOESKLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














